molecular formula C21H22F3N3O3 B2656871 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 954611-03-1

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2656871
CAS No.: 954611-03-1
M. Wt: 421.42
InChI Key: CQNRTFHUOKJXTC-UHFFFAOYSA-N
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Description

1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea (CAS 954611-03-1) is a synthetic urea derivative of significant interest in medicinal chemistry and oncology research . This compound, with a molecular formula of C21H22F3N3O3 and a molecular weight of 421.4 g/mol, features a pyrrolidin-5-one core substituted with a 4-ethoxyphenyl group and a methylene-linked urea moiety attached to a 3-(trifluoromethyl)phenyl group . The structural design, particularly the urea linker and the trifluoromethylphenyl substituent, is aligned with derivatives known to modulate key biological targets such as kinases and G protein-coupled receptors (GPCRs) . The 4-ethoxy group is postulated to enhance the molecule's lipophilicity and metabolic stability, which are critical parameters in drug discovery . Research into structurally related pyrrolidinone urea analogs has highlighted their potential as cytotoxic agents, showing promising activity against aggressive cancer cell lines such as triple-negative breast cancer (e.g., MDA-MB-231) . Some analogs have also demonstrated the ability to cross the blood-brain barrier, suggesting potential applicability for the treatment of metastatic brain tumors . Furthermore, compounds within this chemical space are being investigated as modulators of biological pathways relevant to cancer and metabolic disorders, including those involving the Estrogen Related Receptor alpha (ERR-α) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3O3/c1-2-30-18-8-6-17(7-9-18)27-13-14(10-19(27)28)12-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-9,11,14H,2,10,12-13H2,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNRTFHUOKJXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions starting with the appropriate ethoxyphenyl and trifluoromethylphenyl precursors

  • Initial Synthesis: The process may start with the ethylation of a suitable benzene derivative to introduce the ethoxy group.

  • Formation of Pyrrolidinone: Through a series of reactions including halogenation and cyclization, the pyrrolidinone ring is formed.

  • Introduction of Urea Group: The final step involves the reaction of the pyrrolidinone derivative with an isocyanate to form the urea linkage.

Industrial Production Methods: On an industrial scale, this compound would be synthesized in large reactors with strict control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Catalysts and solvents would be optimized for cost-effectiveness and safety.

Types of Reactions:

  • Oxidation: It can undergo oxidation reactions typically at the ethoxy and pyrrolidinone sites.

  • Reduction: Reduction can target the carbonyl groups within the structure.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially on the aromatic rings.

Common Reagents and Conditions:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products:

  • The oxidation and reduction reactions mainly yield modified versions of the original compound with altered functional groups.

  • Substitution reactions produce various derivatives depending on the substituents introduced.

Scientific Research Applications

This compound finds applications across multiple scientific domains:

Chemistry:

  • Used as a model compound to study reaction mechanisms and structural properties.

Biology and Medicine:

  • Investigated for its potential as a therapeutic agent due to its interaction with specific enzymes and receptors.

  • Studied for its anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry:

Mechanism of Action

The biological activity of this compound is mediated through its interaction with molecular targets such as enzymes and receptors.

Molecular Targets and Pathways:

  • It may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

  • It could interact with cellular receptors, influencing signal transduction pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Other Compounds:

  • Compared to other phenylurea derivatives, this compound's unique combination of ethoxyphenyl and trifluoromethylphenyl groups may impart distinct biological activities.

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidinone Ring

Compound 877640-52-3 (1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea)

  • The absence of a methylene bridge may restrict spatial flexibility, affecting binding to sterically demanding targets .

Variations in the Aryl Urea Substituents

Compound 11e (: 1-(3-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea)

  • Key Differences : The N3 aryl group matches the target compound (3-(trifluoromethyl)phenyl), but the N1 substituent is a thiazole-piperazine hybrid.
  • Implications: The thiazole-piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility but increase metabolic liability compared to the pyrrolidinone-based structure .

Example 20 (EP 4 121 415 B1: 1-[3-(2-Hydroxyethylamino)-5-trifluoromethoxyphenyl]-3-[2-(2-hydroxyethyl)phenyl]urea)

  • Key Differences : The trifluoromethoxy group replaces trifluoromethyl, and hydroxyethyl groups are present.
  • Hydroxyethyl groups improve hydrophilicity but may necessitate prodrug strategies for bioavailability .

Heterocyclic Urea Derivatives

Compound 1 (: 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea)

  • Key Differences: A pyridine ring replaces the pyrrolidinone, with chloro-fluorophenoxy and dimethoxyphenyl substituents.
  • Implications: The pyridine core alters electron distribution and may influence π-π stacking interactions.

Structural and Pharmacokinetic Trends

Electronic and Steric Effects

  • Trifluoromethyl vs. Other Halogenated Groups : The CF₃ group in the target compound enhances electronegativity and metabolic stability compared to Cl or F substituents (e.g., compound 11c in ) .
  • Ethoxy vs.

Pharmacological Considerations

  • Conformational Rigidity: The pyrrolidinone ring in the target compound likely enhances selectivity by reducing off-target interactions compared to flexible piperazine-thiazole systems (e.g., compound 11e) .
  • Metabolic Stability : The absence of hydrolytically labile groups (e.g., hydrazinyl-2-oxoethyl in ) may confer longer half-life than analogs with ester or amide linkages.

Biological Activity

The compound 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

  • Pyrrolidinone ring
  • Ethoxyphenyl group
  • Trifluoromethylphenyl moiety

The molecular formula is C18H22F3N3O2C_{18}H_{22}F_3N_3O_2 with a molecular weight of approximately 365.4 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its pharmacokinetic properties.

PropertyValue
Molecular FormulaC18H22F3N3O2
Molecular Weight365.4 g/mol
CAS Number894013-32-2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The mechanism involves:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to G protein-coupled receptors (GPCRs), influencing various cellular signaling pathways.

Biological Activities

  • Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound exhibit moderate antineoplastic activity against certain cancer cell lines, including TK-10 and HT-29 cells. These studies report EC50 values indicating effective concentration levels for inducing cell death and reducing intracellular amastigotes .
  • Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, which are common in urea derivatives. Similar compounds have shown efficacy in reducing inflammation markers in various models .
  • Antimicrobial Effects : Some derivatives have been noted for their antibacterial activities, indicating a broader scope of potential therapeutic applications.

Study 1: Antineoplastic Properties

A study investigating the antineoplastic effects of related compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. For example, compounds with similar structural motifs showed EC50 values around 1 µM, significantly impacting cell viability .

Study 2: Anti-inflammatory Mechanisms

Research on anti-inflammatory agents has highlighted the role of specific functional groups in modulating inflammatory responses. Compounds similar to the target molecule have been shown to inhibit pro-inflammatory cytokines while promoting anti-inflammatory cytokines like IL-10 .

Study 3: Pharmacokinetic Profiles

Pharmacokinetic studies indicate that modifications to the molecular structure can enhance bioavailability and tissue penetration, crucial for therapeutic efficacy. Such studies often employ animal models to assess absorption rates and metabolic stability.

Q & A

Q. What are the key considerations for synthesizing 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves a multi-step route: (1) Formation of the pyrrolidinone core via cyclization of γ-lactam intermediates, (2) introduction of the 4-ethoxyphenyl group via nucleophilic substitution or coupling reactions, and (3) urea bond formation using isocyanate derivatives of 3-(trifluoromethyl)phenyl . Purification often requires recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel with gradients of ethyl acetate/hexane). Purity (>95%) is validated via HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^13C NMR spectroscopy to confirm absence of unreacted intermediates .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : Key signals include the urea NH protons (δ 8.2–9.5 ppm), trifluoromethyl group (δ ~120 ppm in 13^13C), and ethoxyphenyl aromatic protons (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 453.17) and fragmentation patterns consistent with the urea and pyrrolidinone moieties .
  • X-ray Crystallography (if crystals are obtainable): Resolves spatial arrangement of substituents, particularly the orientation of the trifluoromethylphenyl group .

Q. What biological targets are hypothesized for this compound, and how are preliminary assays designed?

  • Methodological Answer : Based on structural analogs (e.g., urea-containing enzyme inhibitors), targets may include kinases, GPCRs, or proteases. Preliminary assays:
  • Enzyme Inhibition : Use fluorogenic substrates (e.g., ATP analogs for kinases) with IC50_{50} determination via dose-response curves .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and therapeutic potential .
  • Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with recombinant proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the urea bond formation step, and what are common pitfalls?

  • Methodological Answer : Urea bond formation between the pyrrolidinone intermediate and 3-(trifluoromethyl)phenyl isocyanate often suffers from low yields due to steric hindrance. Optimization strategies:
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to activate isocyanate electrophilicity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., carbamate formation) .
    Common pitfalls include incomplete removal of moisture (leading to hydrolysis) and improper stoichiometry. Monitor via TLC (Rf_f ~0.3 in 1:1 ethyl acetate/hexane) .

Q. What experimental approaches resolve contradictions in reported biological activity data for structural analogs?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values across studies) may arise from assay conditions or impurity interference. Mitigation strategies:
  • Standardized Protocols : Adhere to NIH/WHO guidelines for dose ranges and cell passage numbers .
  • Orthogonal Assays : Validate kinase inhibition via both radiometric (32^{32}P-ATP) and luminescence-based methods .
  • Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed urea derivatives) that may skew results .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions between the compound and target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding with urea and hydrophobic contacts with the trifluoromethyl group .
  • QSAR Modeling : Train models on bioactivity data from analogs to predict substituent effects (e.g., replacing ethoxy with methoxy for improved solubility) .
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify residues critical for selectivity .

Methodological Challenges and Solutions

Q. What strategies address low solubility in in vitro assays?

  • Answer :
  • Co-solvents : Use DMSO (≤0.1% final concentration) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidinone nitrogen, which are cleaved intracellularly .
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .

Q. How can researchers validate target engagement in complex biological systems?

  • Answer :
  • CETSA (Cellular Thermal Shift Assay): Monitor target protein stabilization after compound treatment via western blotting .
  • Photoaffinity Labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with targets, followed by pull-down and LC-MS/MS identification .

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